Cas no 40503-86-4 (4-(4-fluorophenyl)cyclohexan-1-one)

4-(4-Fluorophenyl)cyclohexan-1-one is a fluorinated cyclohexanone derivative widely used as a key intermediate in organic synthesis and pharmaceutical manufacturing. Its structure, featuring a cyclohexanone ring substituted with a 4-fluorophenyl group, offers versatility in reactions such as nucleophilic additions, reductions, and further functionalizations. The fluorine substituent enhances electron-withdrawing properties, influencing reactivity and stability in synthetic pathways. This compound is particularly valuable in the development of bioactive molecules, including CNS agents and anti-inflammatory drugs, due to its balanced lipophilicity and structural rigidity. High purity grades are available to ensure consistent performance in research and industrial applications. Proper handling under standard laboratory conditions is recommended.
4-(4-fluorophenyl)cyclohexan-1-one structure
40503-86-4 structure
Product Name:4-(4-fluorophenyl)cyclohexan-1-one
CAS No:40503-86-4
MF:C12H13FO
MW:192.229427099228
MDL:MFCD09743527
CID:890795
PubChem ID:12834322
Update Time:2025-10-29

4-(4-fluorophenyl)cyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-(4-fluorophenyl)cyclohexanone
    • 1-(4-Fluoro-phenyl)-4-cyclohexanone
    • 4-(p-Fluorophenyl)cyclohexanone
    • 4-(4-fluorophenyl)cyclohexan-1-one
    • SCHEMBL745535
    • SY047368
    • AKOS006331302
    • 4-(4-fluorophenyl)-cyclohexanone
    • DTXSID80511048
    • Cyclohexanone, 4-(4-fluorophenyl)-
    • EN300-127665
    • Z1198221787
    • CS-12352
    • KSQIGHIYGAPXCW-UHFFFAOYSA-N
    • 40503-86-4
    • AC6081
    • DB-328575
    • MFCD09743527
    • J-513518
    • CS-0308692
    • MDL: MFCD09743527
    • Inchi: 1S/C12H13FO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2
    • InChI Key: KSQIGHIYGAPXCW-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1CCC(CC1)=O

Computed Properties

  • Exact Mass: 192.095043196g/mol
  • Monoisotopic Mass: 192.095043196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.121±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 292.3±40.0 ºC (760 Torr),
  • Flash Point: 127.1±17.6 ºC,
  • Solubility: Very slightly soluble (0.14 g/l) (25 º C),

4-(4-fluorophenyl)cyclohexan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD00867-5g
4-(4-fluorophenyl)cyclohexan-1-one
40503-86-4 95%
5g
$1950 2023-09-07
TRC
F589998-10mg
4-(4-fluorophenyl)cyclohexan-1-one
40503-86-4
10mg
$ 50.00 2022-06-05
TRC
F589998-50mg
4-(4-fluorophenyl)cyclohexan-1-one
40503-86-4
50mg
$ 185.00 2022-06-05
TRC
F589998-100mg
4-(4-fluorophenyl)cyclohexan-1-one
40503-86-4
100mg
$ 275.00 2022-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y08205-250mg
4-(4-Fluorophenyl)cyclohexanone
40503-86-4 95%
250mg
¥2909.0 2023-09-05
Chemenu
CM203499-250mg
4-(4-fluorophenyl)cyclohexan-1-one
40503-86-4 97%
250mg
$*** 2023-05-30
Chemenu
CM203499-1g
4-(4-fluorophenyl)cyclohexan-1-one
40503-86-4 97%
1g
$*** 2023-05-30
eNovation Chemicals LLC
D696103-0.25g
4-(4-Fluorophenyl)cyclohexanone
40503-86-4 95%
0.25g
$240 2024-07-20
eNovation Chemicals LLC
D696103-1g
4-(4-Fluorophenyl)cyclohexanone
40503-86-4 95%
1g
$650 2024-07-20
Alichem
A019108505-5g
4-(4-Fluorophenyl)cyclohexanone
40503-86-4 97%
5g
$1752.72 2023-09-02

4-(4-fluorophenyl)cyclohexan-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:40503-86-4)4-(4-fluorophenyl)cyclohexan-1-one
Order Number:A914035
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:50
Price ($):1787.0
Email:sales@amadischem.com

Additional information on 4-(4-fluorophenyl)cyclohexan-1-one

Professional Introduction to 4-(4-fluorophenyl)cyclohexan-1-one (CAS No. 40503-86-4)

4-(4-fluorophenyl)cyclohexan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 40503-86-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a cyclohexanone core substituted with a 4-fluorophenyl group, has garnered considerable attention due to its structural versatility and potential biological activities. The presence of the fluorine atom in the aromatic ring introduces unique electronic and steric properties, making it a valuable scaffold for drug design and development.

The structural motif of 4-(4-fluorophenyl)cyclohexan-1-one combines the stability of the cyclohexanone ring with the modularity of the phenyl group, which is a common feature in many bioactive molecules. This compound has been explored in various contexts, particularly in the synthesis of pharmacologically relevant derivatives. Its utility extends to serving as an intermediate in the preparation of more complex molecules, where the fluorine substituent can influence metabolic pathways and binding interactions with biological targets.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in enhancing drug efficacy and selectivity. The fluorine atom, being electronegative, can affect the electronic properties of adjacent groups, thereby modulating receptor binding affinities. In the case of 4-(4-fluorophenyl)cyclohexan-1-one, this feature has been leveraged in the design of potential therapeutic agents targeting neurological and inflammatory disorders. Studies have demonstrated that fluorinated analogs of this compound exhibit promising pharmacokinetic profiles, including improved bioavailability and reduced toxicity.

One of the most compelling aspects of 4-(4-fluorophenyl)cyclohexan-1-one is its role as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The cyclohexanone moiety provides a rigid framework that can be fine-tuned to interact with specific amino acid residues in protein targets, while the 4-fluorophenyl group enhances binding interactions through hydrophobic and π-stacking effects. Recent publications have reported novel derivatives of this compound that show potent inhibition against various kinases, including those implicated in chronic myeloid leukemia (CML) and rheumatoid arthritis.

The incorporation of fluorine into pharmaceutical candidates has also been linked to improved metabolic stability. For instance, fluoro-substituted molecules often exhibit resistance to degradation by cytochrome P450 enzymes, leading to longer half-lives and more sustained therapeutic effects. This characteristic is particularly relevant for 4-(4-fluorophenyl)cyclohexan-1-one, as it suggests potential applications in long-term treatments where sustained drug levels are desirable. Furthermore, fluorine atoms can participate in hydrogen bonding interactions, further enhancing molecular recognition and binding affinity.

In vitro studies have revealed that 4-(4-fluorophenyl)cyclohexan-1-one and its derivatives exhibit diverse biological activities. Some analogs have shown anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory signaling pathways. Others have demonstrated neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The versatility of this scaffold allows for extensive structural modifications, enabling researchers to optimize potency, selectivity, and pharmacokinetic properties.

The synthetic accessibility of 4-(4-fluorophenyl)cyclohexan-1-one is another factor contributing to its popularity in drug discovery. Efficient synthetic routes have been developed that allow for scalable production, facilitating both academic research and industrial applications. These methods often involve Friedel-Crafts acylation or cross-coupling reactions to introduce the desired substituents onto the cyclohexanone core. The ability to rapidly synthesize analogs enables high-throughput screening campaigns, accelerating the identification of lead compounds for further development.

Computational modeling has played a crucial role in understanding the behavior of 4-(4-fluorophenyl)cyclohexan-1-one and its derivatives. Molecular dynamics simulations have provided insights into how structural variations influence binding affinity and metabolic stability. Additionally, quantum mechanical calculations have helped elucidate the electronic effects induced by fluorination on aromatic systems. These computational approaches complement experimental data, offering a comprehensive understanding of molecular interactions at an atomic level.

The future prospects for 4-(4-fluorophenyl)cyclohexan-1-one are promising, with ongoing research exploring its potential in emerging therapeutic areas such as oncology and immunology. The development of novel fluorinated compounds continues to be a focal point in drug discovery efforts due to their unique chemical properties and biological relevance. As our understanding of fluorine chemistry evolves, so too will the applications of this versatile scaffold.

In conclusion,4-(4-fluorophenyl)cyclohexan-1-one (CAS No. 40503-86-4) represents a valuable asset in pharmaceutical chemistry. Its structural features enable diverse biological activities, while its synthetic accessibility supports rapid drug development initiatives. The integration of experimental data with computational modeling has further enhanced our ability to harness its potential for creating innovative therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:40503-86-4)4-(4-fluorophenyl)cyclohexan-1-one
A914035
Purity:99%
Quantity:10g
Price ($):1787.0
Email